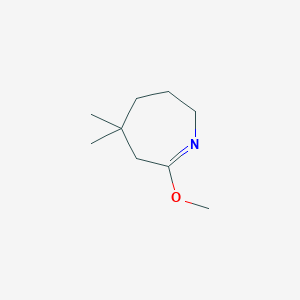
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cyclic amine that belongs to the class of azepanes and is also known as TMA-2. This compound is structurally similar to other psychoactive substances, such as mescaline and amphetamine, and has been studied for its potential psychoactive effects. However,
Mécanisme D'action
The exact mechanism of action of 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation of neurotransmitter activity may be responsible for the potential therapeutic effects of this compound.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine has several biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory effects and may be able to reduce the production of certain inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation of using this compound is that its psychoactive effects may make it difficult to use in certain types of experiments. In addition, the potential for toxicity and side effects may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine. One potential area of research is in the development of new treatments for neurological disorders such as depression and anxiety. Another area of research is in the development of new anti-inflammatory agents. In addition, further studies may be needed to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine is a multi-step process that involves the reaction of several chemical compounds. The primary starting material for the synthesis is 3,4-methylenedioxyphenylacetone, which is then reacted with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to form the desired product, 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine. The synthesis of this compound has been well-documented in scientific literature, and several variations of the synthesis method have been reported.
Applications De Recherche Scientifique
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine has been studied for its potential therapeutic applications in several areas of scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potential as a treatment for neurological disorders such as depression and anxiety. In addition, 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.
Propriétés
Numéro CAS |
165385-39-7 |
|---|---|
Nom du produit |
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
7-methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine |
InChI |
InChI=1S/C9H17NO/c1-9(2)5-4-6-10-8(7-9)11-3/h4-7H2,1-3H3 |
Clé InChI |
YQSUNNPPYWMALN-UHFFFAOYSA-N |
SMILES |
CC1(CCCN=C(C1)OC)C |
SMILES canonique |
CC1(CCCN=C(C1)OC)C |
Synonymes |
2H-Azepine,3,4,5,6-tetrahydro-7-methoxy-5,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



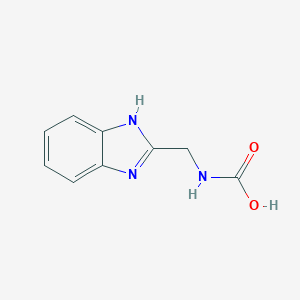
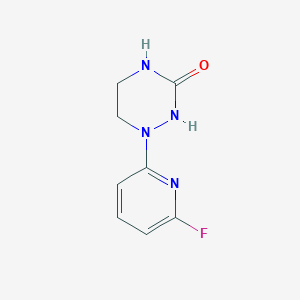
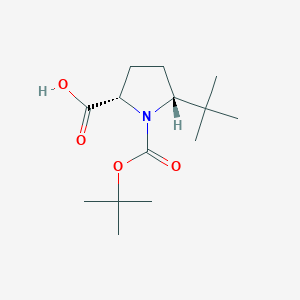
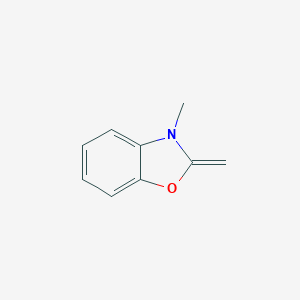
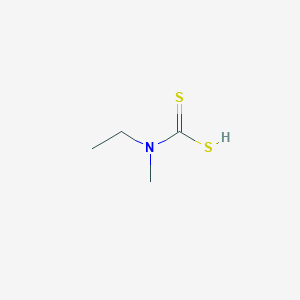
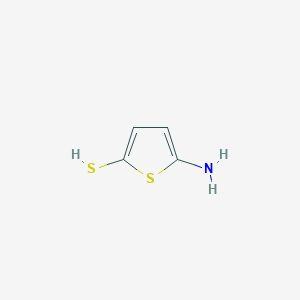
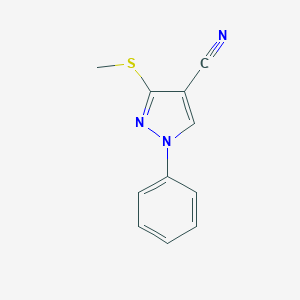
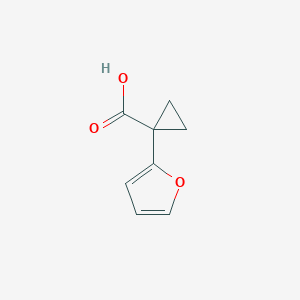
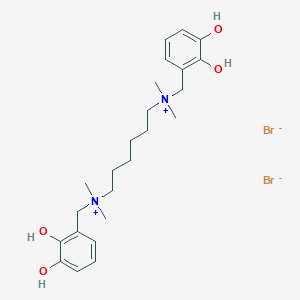
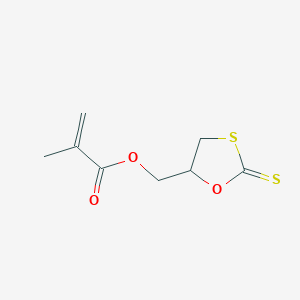
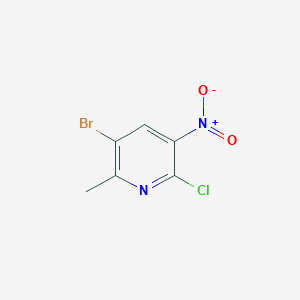
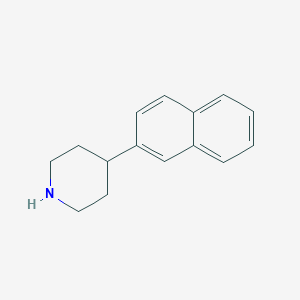
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)